Hbv-IN-7

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

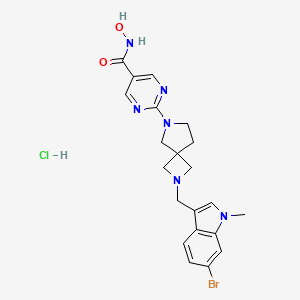

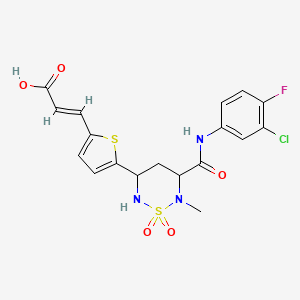

Hbv-IN-7 is a compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of hepatitis B virus (HBV) infections. Hepatitis B is a serious liver infection caused by the hepatitis B virus, which can lead to chronic liver disease, cirrhosis, and liver cancer. This compound is designed to inhibit the replication of the hepatitis B virus, thereby reducing the viral load in infected individuals and mitigating the progression of the disease.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hbv-IN-7 involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core structure, followed by the introduction of various functional groups that enhance the compound’s antiviral activity. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the stability of intermediate compounds. The reaction conditions often involve controlled temperatures, pH levels, and reaction times to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction parameters. Quality control measures are implemented at each stage to ensure the consistency and safety of the final product. The scalability of the synthesis process is crucial for meeting the demand for clinical and commercial applications.

Chemical Reactions Analysis

Types of Reactions

Hbv-IN-7 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its antiviral properties and pharmacokinetic profile.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to introduce oxygen-containing functional groups.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups, enhancing the compound’s stability and activity.

Substitution: Nucleophilic or electrophilic substitution reactions are carried out using reagents like halides or amines to introduce or replace functional groups.

Major Products

The major products formed from these reactions are various derivatives of this compound, each with unique properties that contribute to its overall antiviral efficacy. These derivatives are often tested for their activity against the hepatitis B virus to identify the most potent and effective compounds.

Scientific Research Applications

Hbv-IN-7 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a model compound for studying the synthesis and modification of antiviral agents. In biology, it is used to investigate the mechanisms of viral replication and the host’s immune response to infection. In medicine, this compound is being explored as a potential therapeutic agent for treating chronic hepatitis B infections. Its ability to inhibit viral replication makes it a promising candidate for combination therapies with other antiviral drugs. In the industry, this compound is utilized in the development of diagnostic tools and assays for detecting hepatitis B virus infections.

Mechanism of Action

Hbv-IN-7 exerts its antiviral effects by targeting specific molecular pathways involved in the replication of the hepatitis B virus. The compound binds to viral proteins and enzymes, inhibiting their activity and preventing the virus from replicating within host cells. One of the primary targets of this compound is the viral polymerase, an enzyme essential for the synthesis of viral DNA. By inhibiting this enzyme, this compound effectively reduces the viral load in infected individuals. Additionally, the compound may interact with other viral and host proteins, disrupting the viral life cycle and enhancing the host’s immune response to infection.

Comparison with Similar Compounds

Hbv-IN-7 is unique in its structure and mechanism of action compared to other antiviral compounds. Similar compounds include nucleoside analogs like lamivudine, adefovir dipivoxil, and entecavir, which also target viral replication but through different mechanisms. Unlike these nucleoside analogs, this compound does not require activation by cellular enzymes, making it potentially more effective in certain patient populations. Additionally, this compound has shown a lower propensity for developing resistance, a common issue with long-term use of nucleoside analogs. Other similar compounds include small molecule inhibitors like bepirovirsen and bulevirtide, which target different stages of the viral life cycle. The unique structure and mechanism of this compound provide a distinct advantage in its potential use as a therapeutic agent for hepatitis B virus infections.

Conclusion

This compound represents a promising advancement in the treatment of hepatitis B virus infections. Its unique synthesis, chemical properties, and mechanism of action make it a valuable compound for scientific research and therapeutic applications. Continued research and development of this compound and similar compounds hold the potential to significantly improve the management and treatment of chronic hepatitis B infections, ultimately reducing the global burden of this serious liver disease.

Properties

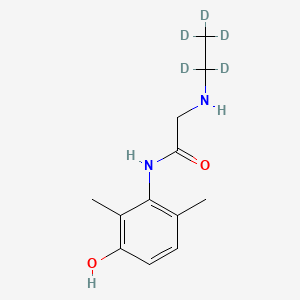

Molecular Formula |

C18H17ClFN3O5S2 |

|---|---|

Molecular Weight |

473.9 g/mol |

IUPAC Name |

(E)-3-[5-[5-[(3-chloro-4-fluorophenyl)carbamoyl]-6-methyl-1,1-dioxo-1,2,6-thiadiazinan-3-yl]thiophen-2-yl]prop-2-enoic acid |

InChI |

InChI=1S/C18H17ClFN3O5S2/c1-23-15(18(26)21-10-2-5-13(20)12(19)8-10)9-14(22-30(23,27)28)16-6-3-11(29-16)4-7-17(24)25/h2-8,14-15,22H,9H2,1H3,(H,21,26)(H,24,25)/b7-4+ |

InChI Key |

GKRHCKQVHBHPKJ-QPJJXVBHSA-N |

Isomeric SMILES |

CN1C(CC(NS1(=O)=O)C2=CC=C(S2)/C=C/C(=O)O)C(=O)NC3=CC(=C(C=C3)F)Cl |

Canonical SMILES |

CN1C(CC(NS1(=O)=O)C2=CC=C(S2)C=CC(=O)O)C(=O)NC3=CC(=C(C=C3)F)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(3-Cyclopropylsulfonylphenyl)-3-(4-methylsulfonylphenyl)pyrazolo[1,5-a]pyridine](/img/structure/B12424711.png)

![2-fluoro-6-[[(3S)-oxolan-3-yl]amino]-4-(3,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)benzamide](/img/structure/B12424794.png)